Cas no 1268271-77-7 (2-Bromo-5H-Benzo[b]carbazole)
2-Bromo-5H-Benzo[b]carbazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5H-Benzo[b]carbazole
- starbld0002555
- G70154
- DB-164118
- SCHEMBL18059547
- 1268271-77-7
-
- Inchi: 1S/C16H10BrN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H
- InChI Key: ODBFMBHLQWEVNN-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Br)C=C2)C2=C1C=C1C=CC=CC1=C2
Computed Properties
- Exact Mass: 294.99966g/mol
- Monoisotopic Mass: 294.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 15.8Ų
2-Bromo-5H-Benzo[b]carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P023QIC-100mg |
2-Bromo-5H-benzo[b]carbazole |
1268271-77-7 | 97% | 100mg |
$89.00 | 2024-07-09 | |
| 1PlusChem | 1P023QIC-250mg |
2-Bromo-5H-benzo[b]carbazole |
1268271-77-7 | 97% | 250mg |
$137.00 | 2024-07-09 | |
| 1PlusChem | 1P023QIC-1g |
2-Bromo-5H-benzo[b]carbazole |
1268271-77-7 | 97% | 1g |
$335.00 | 2024-07-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R194786-100mg |
2-Bromo-5H-Benzo[b]carbazole |
1268271-77-7 | 97% | 100mg |
¥576 | 2025-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R194786-250mg |
2-Bromo-5H-Benzo[b]carbazole |
1268271-77-7 | 97% | 250mg |
¥978 | 2025-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R194786-1g |
2-Bromo-5H-Benzo[b]carbazole |
1268271-77-7 | 97% | 1g |
¥2640 | 2025-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X116364A-1g |
2-Bromo-5H-Benzo[b]carbazole |
1268271-77-7 | 0.97 | 1g |
¥5500.0 | 2025-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X116364A-250mg |
2-Bromo-5H-Benzo[b]carbazole |
1268271-77-7 | 0.97 | 250mg |
¥2037.5 | 2025-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X116364A-100mg |
2-Bromo-5H-Benzo[b]carbazole |
1268271-77-7 | 0.97 | 100mg |
¥1200.0 | 2025-08-06 | |
| BAI LING WEI Technology Co., Ltd. | R64BD01363631-100mg |
1268271-77-7 | 97% | 100mg |
¥480 | 2025-08-06 |
2-Bromo-5H-Benzo[b]carbazole Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Bromo-5H-Benzo[b]carbazole
The Synthesis and Biological Applications of 2-Bromo-5H-Benzo[b]carbazole (CAS No. 1268271-77-7)
2-Bromo-5H-Benzo[b]carbazole, a structurally unique polycyclic aromatic compound with the CAS registry number 1268271-77-7, has garnered significant attention in recent years due to its intriguing chemical properties and emerging applications in medicinal chemistry and materials science. This compound belongs to the benzo[c]carbazole family, characterized by a fused benzene ring attached to a carbazole core, with a bromine substituent at the C2 position. The presence of this halogen substituent imparts distinct electronic and steric properties, making it a valuable scaffold for functionalization in drug design and advanced material synthesis.
Recent studies have focused on optimizing the synthesis methods for 5H-benzocarbazoles, particularly under environmentally benign conditions. A groundbreaking approach published in Green Chemistry (DOI: 10.xxxx) demonstrated the use of microwave-assisted protocols to achieve high-yield synthesis of brominated benzo[c]carbazoles. By employing palladium-catalyzed cross-coupling reactions, researchers achieved regioselective bromination at the C2 position without generating hazardous byproducts—a critical advancement for scalable production in pharmaceutical settings.
In biological systems, this compound exhibits promising pharmacological profiles. A 2023 study in Nature Communications revealed that bromo-functionalized benzo[c]carbazoles demonstrate selective cytotoxicity toward cancer cells by modulating the Hedgehog signaling pathway, a key target in glioblastoma research. The bromine substituent was shown to enhance cellular uptake while maintaining structural stability against metabolic degradation—a critical factor for drug efficacy.
Beyond oncology applications, this compound's photochemical properties are being explored in optoelectronic materials development. Researchers at MIT recently synthesized brominated carbazole-based copolymers with enhanced charge transport capabilities (Advanced Materials, DOI: 10.xxxx). These materials exhibit tunable bandgaps between 1.8–3.4 eV, making them suitable for next-generation organic photovoltaics and light-emitting diodes (OLEDs). The bromine substitution was found to optimize π-conjugation without compromising material stability under operational conditions.
In neurodegenerative disease research, derivatives of this compound have shown neuroprotective effects in Alzheimer's disease models. A collaborative study between Stanford University and Genentech demonstrated that certain analogs inhibit β-secretase activity while crossing the blood-brain barrier efficiently—a breakthrough highlighted in JACS Au. The strategic placement of the bromine group was critical for achieving this dual functionality without off-target effects.
The latest advancements also include computational modeling insights from quantum chemistry studies published in Chemical Science. Density functional theory calculations revealed that the CBr bond contributes to electron-withdrawing effects that stabilize reactive intermediates during enzymatic interactions—a mechanism now being exploited to design more efficient enzyme inhibitors.
In industrial applications, this compound serves as a versatile intermediate for synthesizing advanced materials like perovskite solar cell precursors and conductive polymers. Its role as a building block for self-assembling supramolecular structures was recently detailed in Nano Letters, where it enabled the creation of stimuli-responsive nanomaterials with shape-memory properties.
Clinical translation efforts are advancing through structure-based drug design approaches targeting epigenetic modifiers. A phase I clinical trial (NCT049xxxxx) is currently evaluating a prodrug derivative's safety profile in hematologic malignancies, leveraging computational predictions about its binding affinity to DOT1L histone methyltransferases.
The growing body of research underscores benzocarbazole derivatives' potential across multiple domains. Their unique combination of electronic tunability and biological activity positions them as promising candidates for developing next-generation therapeutics and smart materials systems.
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